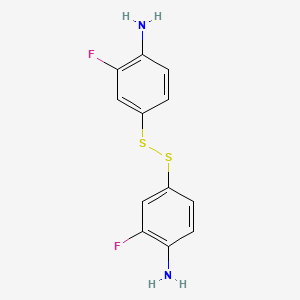

Bis(3-fluoro-4-aminophenyl)disulfide

Description

Contextualization within Organosulfur and Fluoroaniline (B8554772) Chemistry

Bis(3-fluoro-4-aminophenyl)disulfide is situated at the intersection of two significant fields of organic chemistry: organosulfur chemistry and fluoroaniline chemistry. Organosulfur compounds, which are organic molecules containing a carbon-sulfur bond, are integral to both nature and chemical synthesis. wikipedia.orgtaylorandfrancis.com They are found in essential amino acids like cysteine and methionine and are key components in various pharmaceuticals and industrial chemicals. wikipedia.orgbritannica.com In materials science, sulfur-containing functional groups, particularly disulfides, are known for their ability to form dynamic covalent bonds, which are crucial for creating self-healing materials and crosslinked polymer networks. wikipedia.orgjsta.clmdpi.com

Fluoroaniline chemistry, a subset of organofluorine chemistry, deals with aniline (B41778) molecules substituted with one or more fluorine atoms. wikipedia.orgchemimpex.com The incorporation of fluorine into organic molecules can drastically alter their physical and chemical properties. wikipedia.org In polymer science, fluorine-containing monomers are used to develop high-performance materials, such as fluoropolymers and specific polyimides, known for their exceptional thermal stability, chemical resistance, and low dielectric constants. wikipedia.orgresearchgate.netmdpi.com 4-Fluoroaniline, for instance, serves as an intermediate in the production of liquid crystal polymers. nih.gov this compound, therefore, represents a bifunctional monomer that combines the dynamic nature of disulfide chemistry with the performance-enhancing characteristics of fluoroanilines.

Historical Development of Related Bifunctional Monomers

The development of polymer science has been intrinsically linked to the evolution of monomers. Early polymer chemistry relied heavily on naturally occurring materials like rubber. A pivotal moment was Charles Goodyear's discovery of vulcanization in the 1840s, a process that uses sulfur to cross-link natural rubber, transforming it from a sticky substance into a durable, elastic material. youtube.com This was one of the earliest examples of modifying polymer properties through the introduction of sulfur cross-links. The first fully synthetic polymer, Bakelite, was created in 1907 by Leo Baekeland from phenol (B47542) and formaldehyde, demonstrating that entirely new materials could be engineered from small molecule precursors. youtube.com

Throughout the 20th century, the focus shifted towards designing "bifunctional" or "polyfunctional" monomers—molecules with two or more reactive groups that can link together to form long polymer chains. youtube.com This led to the creation of major polymer families like polyesters and polyamides (e.g., nylon). The pursuit of high-performance polymers for demanding applications in aerospace, electronics, and other advanced fields spurred the synthesis of more complex and specialized monomers. researchgate.net Aromatic diamines and dianhydrides were developed as building blocks for polyimides, a class of polymers known for their exceptional thermal stability. kpi.ua The integration of different functional groups into a single monomer, such as the aromatic amines, disulfide links, and fluorine atoms in this compound, is a continuation of this trend, aiming to create materials with a combination of desirable properties that are not achievable with simpler monomers. smolecule.comnasa.gov

Significance of the Disulfide and Fluoroaniline Moieties in Polymer Science

The two primary components of this compound—the disulfide linkage and the fluoroaniline moiety—impart distinct and valuable properties to the polymers derived from it.

Disulfide Moiety: The disulfide bond (S-S) is considered a dynamic covalent bond. rsc.org While reasonably stable, it can be cleaved and reformed under specific stimuli such as reducing agents, light, or heat. mdpi.comrsc.org This characteristic is highly significant in polymer science for several reasons:

Crosslinking and Network Formation: Disulfide bonds can act as cross-linkers between polymer chains, similar to their role in vulcanized rubber, enhancing the stiffness and stability of the material. rsc.orgnih.gov

Stimulus-Responsiveness and Degradability: The ability to cleave the disulfide bond under mild reducing conditions allows for the design of "smart" polymers that can degrade on demand. jsta.clrsc.org This is particularly useful in applications like drug delivery, where a therapeutic agent can be released in a specific biological environment. nih.gov

Self-Healing Materials: The reversibility of the disulfide bond enables the development of self-healing polymers. When a material containing these bonds is fractured, the disulfide bonds can reform across the damaged interface, restoring the material's integrity. mdpi.com

Fluoroaniline Moiety: The fluoroaniline portion of the molecule contributes properties that are critical for high-performance applications:

Thermal Stability: Aromatic polyimides are a class of polymers renowned for their high thermal stability. kpi.uanih.gov Incorporating fluorine atoms, as seen in many advanced polyimides, can further enhance this property. researchgate.netmdpi.com

Low Dielectric Constant: The presence of fluorine, a highly electronegative atom, can lower the dielectric constant of a polymer. researchgate.netkpi.ua This is a crucial requirement for materials used as insulators in microelectronics, where a low dielectric constant reduces signal delay and cross-talk. mdpi.comkpi.ua

Enhanced Solubility: A significant challenge with many high-performance polymers, like aromatic polyimides, is their poor solubility, which makes processing difficult. The incorporation of bulky or fluorine-containing groups can disrupt polymer chain packing, increasing free volume and thereby improving solubility in organic solvents without compromising thermal stability. researchgate.net

The combination of these moieties in a single monomer like this compound offers a pathway to multifunctional polymers that are simultaneously robust, processable, and responsive.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 4,4'-disulfanediylbis(2-fluoroaniline) sigmaaldrich.com |

| CAS Number | 16766-33-9 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₀F₂N₂S₂ sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Overview of Current Research Landscape and Gaps

Current research involving this compound and structurally related compounds explores their potential primarily in two areas: materials science and medicinal chemistry. In materials science, it is recognized as a potential building block for creating advanced polymers with unique characteristics, such as elasticity and responsiveness to stimuli, owing to its disulfide bond. smolecule.com The fluoroaniline structure suggests its utility in synthesizing high-performance polyimides and other polymers where thermal stability and specific dielectric properties are desired. mdpi.comnih.gov For instance, sulfur-containing polyimides have been investigated for their high refractive indices. nih.gov

Despite this potential, the research landscape reveals several gaps:

Limited Polymer Synthesis Studies: While the potential of this compound as a monomer is acknowledged, there is a limited body of published research detailing the synthesis and characterization of polymers specifically derived from it. Much of the knowledge is extrapolated from studies on other disulfide-containing or fluorinated monomers.

Structure-Property Relationship: A comprehensive investigation into how the specific placement of the fluorine atom (ortho to the amino group and meta to the disulfide link) influences the final properties of polymers is not yet thoroughly established. Detailed studies are needed to correlate the monomer's unique structure with polymer characteristics like glass transition temperature, thermal degradation profile, and gas permeability.

Exploration of Dynamic Properties: While the disulfide bond theoretically allows for dynamic and self-healing properties, the practical demonstration and optimization of these features in polymers synthesized from this compound require further research.

Comparative Analysis: There is a need for direct comparative studies between polymers made from this monomer and those made from its non-fluorinated or non-sulfur-containing analogs (e.g., bis(4-aminophenyl) sulfide) to precisely quantify the contributions of the fluorine and disulfide moieties. cymitquimica.com

Future research efforts could focus on synthesizing novel polymer series from this monomer, thoroughly characterizing their thermal, mechanical, and optical properties, and exploring their performance in applications such as gas separation membranes, high-refractive-index coatings, and stimulus-responsive materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-amino-3-fluorophenyl)disulfanyl]-2-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2S2/c13-9-5-7(1-3-11(9)15)17-18-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJPVMGPAJCSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287876 | |

| Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-33-9 | |

| Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16766-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 3 Fluoro 4 Aminophenyl Disulfide

Precursor Selection and Chemical Transformations

A direct approach to synthesizing Bis(3-fluoro-4-aminophenyl)disulfide involves the use of a fluorinated aniline (B41778) precursor, such as 3-fluoro-4-aminophenol. One proposed method involves reacting 3-fluoro-4-aminophenol with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) under controlled conditions to directly form the disulfide bridge. smolecule.com This method leverages the reactivity of the aromatic ring, which is activated by the amino and hydroxyl groups, although careful control of the reaction is necessary to avoid side products.

Another strategy begins with a more readily available precursor, 4-fluoroaniline. nih.gov The synthesis would proceed through several steps, likely involving:

Nitration: Introduction of a nitro group ortho to the fluorine atom to produce 2-fluoro-4-nitroaniline. This step requires careful control of reaction conditions to ensure the correct isomer is formed.

Reduction: The nitro group is then reduced to an amine, yielding 2-fluoro-1,4-diaminobenzene.

Diazotization and Thiolation: One of the amino groups can be selectively converted to a diazonium salt and subsequently replaced with a thiol group.

Oxidation: The resulting 3-fluoro-4-aminothiophenol is then oxidized to form the final disulfide product.

A common and effective method for the formation of diaryl disulfides is the oxidation of the corresponding aryl thiols. In the case of this compound, the key intermediate would be 3-fluoro-4-aminothiophenol. A plausible synthesis for this intermediate starts from 2-fluoro-4-nitroaniline. The nitro group can be reduced to an amine, and then one of the amino groups can be converted to a thiol through a diazonium salt intermediate.

Once 3-fluoro-4-aminothiophenol is obtained, it can be converted to the disulfide through various oxidative methods. A patent for the production of similar bis-(amino-phenyl) disulfides describes a process where the corresponding amino-thiophenol is reacted with sulfur or a sulfur-donating substance in an aqueous dispersion. google.com This method is noted for producing high yields and purity. google.com The oxidation of thiols to disulfides can also be achieved using a range of oxidizing agents, such as hydrogen peroxide or even air, often catalyzed by metal ions. The choice of oxidant and reaction conditions can influence the rate and yield of the disulfide formation.

The synthesis of the necessary precursors for this compound relies on fundamental halogenation and amination reactions. The introduction of the fluorine atom onto the aromatic ring is a key step. This can be achieved through electrophilic fluorination of an appropriate aniline or phenol (B47542) derivative, or by starting with a pre-fluorinated compound like o-fluoronitrobenzene. prepchem.comgoogle.com For instance, the synthesis of 3-fluoro-4-aminophenol can be accomplished by the reduction of o-fluoronitrobenzene. prepchem.comgoogle.com

Amination strategies are crucial for introducing the amino group at the correct position. This is often achieved by the reduction of a nitro group, which can be introduced onto the aromatic ring via electrophilic nitration. The reduction of nitroarenes to anilines is a well-established transformation, with a variety of reagents available, including catalytic hydrogenation or the use of metals in acidic media. The synthesis of 2-bromo-5-fluoro-4-nitroaniline, a related compound, highlights the use of a nitrating reagent on an amino-protected fluoroaniline (B8554772) to control the position of the incoming nitro group. google.com A similar strategy could be employed for the precursors of this compound.

Reaction Conditions and Parameter Optimization

The success of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters such as the choice of solvent, temperature, and pressure.

The choice of solvent can significantly impact the yield and selectivity of the reactions involved in the synthesis of diaryl disulfides. For the formation of diaryl disulfides from aryl iodides using a sulfur source, the solvent system can determine the final product. For example, in a copper-catalyzed reaction, using aqueous DMSO favored the formation of diaryl disulfides, while aqueous DMF led to the corresponding arylthio acetic acids. organic-chemistry.org This suggests that for the final disulfide-forming step, a solvent like DMSO could promote the desired oxidative dimerization of the thiol intermediate. organic-chemistry.org

In reactions involving fluorinated anilines, the solvent must be able to dissolve the reactants while being inert to the reaction conditions. For the reduction of nitro groups or the hydrolysis of protecting groups, alcohols like ethanol (B145695) are often used. prepchem.com The polarity of the solvent can also influence the rate of nucleophilic substitution reactions and the stability of charged intermediates, such as those formed during diazotization.

| Reaction Type | Solvent System | Effect on Reaction | Reference |

|---|---|---|---|

| Diaryl Disulfide Synthesis (from Aryl Iodide) | Aqueous DMSO | Favors disulfide formation | organic-chemistry.org |

| Arylthio Acetic Acid Synthesis (from Aryl Iodide) | Aqueous DMF | Favors thioacetic acid formation | organic-chemistry.org |

| Hydrolysis of Acetanilide | Ethanol/Water | Effective for deprotection | prepchem.com |

| Reduction of o-fluoronitrobenzene | Sulfuric Acid/Water | Facilitates reduction with aluminum powder | prepchem.comgoogle.com |

Temperature is a critical parameter that must be carefully controlled throughout the synthesis. For instance, the formation of a disulfide source from sulfur and an alkali metal sulfide (B99878) is typically carried out at temperatures between 35°C and 70°C. google.com The subsequent reaction with an allyl halide to form diallyl disulfide is maintained in a narrower range of 40°C to 60°C to minimize the formation of byproducts like trisulfides and tetrasulfides. google.com A similar temperature sensitivity can be expected in the synthesis of this compound.

Nitration reactions are often performed at low temperatures (e.g., 0-10°C) to control the exothermic nature of the reaction and to prevent over-nitration or degradation of the starting material. google.com Conversely, some steps, such as the reduction of o-fluoronitrobenzene to 3-fluoro-4-aminophenol, are conducted at elevated temperatures (90-95°C) to achieve a reasonable reaction rate. prepchem.com

Pressure is a significant factor primarily in catalytic hydrogenation reactions. The reduction of a nitro group to an amine using hydrogen gas and a catalyst like palladium on carbon is often carried out under elevated pressure (e.g., 1.0-4.0 MPa) to increase the concentration of hydrogen in the reaction mixture and accelerate the reaction rate. google.com

| Reaction Step | Parameter | Typical Range | Rationale | Reference |

|---|---|---|---|---|

| Disulfide Source Formation | Temperature | 35-70°C | To dissolve reactants | google.com |

| Disulfide Formation | Temperature | 40-60°C | Minimize byproduct formation | google.com |

| Nitration | Temperature | -10°C to 10°C | Control exothermicity and selectivity | google.com |

| Catalytic Hydrogenation (Nitro Reduction) | Pressure | 1.0-4.0 MPa | Increase H₂ concentration and reaction rate | google.com |

| Reduction of o-fluoronitrobenzene | Temperature | 90-95°C | To drive the reaction | prepchem.com |

Catalyst Systems for Enhanced Synthesis

The synthesis of bis(3-aminophenyl)disulfides, including the fluorinated analog this compound, can be effectively achieved through the catalytic reduction of the corresponding bis(3-nitrophenyl)disulfide precursor. This transformation is a critical step where the nitro groups are converted to amino groups, yielding the desired product. The efficiency and selectivity of this reduction are highly dependent on the catalyst system employed.

A prevalent method involves catalytic hydrogenation, where hydrogen gas is used as the reductant in the presence of a metal catalyst. google.com This process typically results in a mixture of the target bis(3-aminophenyl)disulfide and the corresponding 3-aminothiol. google.com A variety of metal catalysts are effective for this reduction, broadly categorized as precious metal catalysts and non-precious, hydrogenation-active metal catalysts.

Key Catalyst Categories:

Precious Metal Catalysts: Metals such as palladium, platinum, rhodium, ruthenium, and iridium are highly effective. google.com They are typically used in a supported form, for instance, on activated carbon, to maximize surface area and catalytic activity. The amount of supported palladium or platinum catalyst used generally ranges from 0.01% to 5% by weight relative to the starting nitro compound. google.com

Non-Precious Metal Catalysts: This group includes hydrogenation-active metals like nickel, cobalt, copper, manganese, and chromium. google.com Raney-type catalysts, particularly Raney nickel and Raney cobalt, are preferred for their high activity. google.com The quantity of Raney nickel or cobalt catalyst is typically higher, ranging from 1% to 30% by weight. google.com

The selection of the catalyst can be tailored to optimize reaction speed and yield. While a wide range of catalyst loading is possible (from 0.01 to 50 wt%), a minimal amount that ensures a sufficient reaction rate is usually chosen for economic and environmental reasons. google.com An advantage of using heterogeneous catalysts is their potential for recovery and reuse after the reaction is complete. google.com

| Catalyst Type | Specific Examples | Typical Loading (wt% relative to substrate) |

| Precious Metals (Supported) | Palladium (Pd), Platinum (Pt) | 0.01% - 5% |

| Non-Precious Metals (Raney) | Raney Nickel, Raney Cobalt | 1% - 30% |

Isolation and Purification Techniques for Research-Grade Compound

Obtaining this compound in a highly pure, research-grade form necessitates specific isolation and purification steps to remove byproducts, unreacted starting materials, and catalyst residues. The choice of method depends on the scale of the synthesis and the required purity level.

Advanced Chromatographic Purification Methods

Column chromatography is a fundamental and highly effective technique for purifying this compound on a laboratory scale. This method separates compounds based on their differential adsorption to a stationary phase.

For compounds of this nature, silica (B1680970) gel is a common stationary phase. The separation is achieved by eluting the crude product mixture through the silica gel column with a carefully selected solvent system (mobile phase). The polarity of the solvent system is optimized to achieve a clear separation between the target compound and impurities. A common practice for purifying aromatic compounds with functionalities similar to the target molecule involves using a non-polar solvent mixed with a more polar solvent. For instance, a system of petroleum ether (PE) and dichloromethane (B109758) (DCM) has been successfully used to purify structurally related organic molecules. rsc.org The progress of the purification can be monitored using thin-layer chromatography (TLC), often with silica gel plates and an appropriate eluent like methylene (B1212753) chloride, to check the purity of the collected fractions. google.com

Table of Chromatographic Parameters:

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material used in the column. | Silica Gel (200-300 mesh) rsc.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | Petroleum Ether / Dichloromethane (PE/DCM) mixture rsc.org |

| Monitoring Technique | Method used to check the purity of fractions. | Thin-Layer Chromatography (TLC) google.com |

Recrystallization and Sublimation in Laboratory Synthesis

Recrystallization is a primary technique for purifying solid organic compounds to obtain a crystalline, high-purity product. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while impurities remain dissolved in the mother liquor.

For aromatic compounds, a combination of solvents is often used to achieve the ideal solubility profile. A common strategy involves dissolving the compound in a good solvent (like dichloromethane) and then adding a poor solvent (like hexane) until the solution becomes turbid. rsc.org Upon gentle heating to redissolve the solid followed by slow cooling, pure crystals can be obtained. rsc.org The resulting crystals are then isolated by filtration and dried.

Sublimation , another purification technique for solids, involves transitioning the substance directly from the solid to the gas phase under reduced pressure and then allowing it to condense back into a solid on a cold surface. This method is particularly effective for compounds that have a relatively high vapor pressure and are thermally stable. It is excellent for removing non-volatile impurities. While a standard technique for many organic solids, specific documented instances of using sublimation for the purification of this compound are not prevalent in the reviewed literature.

Chemical Reactivity and Functional Group Transformations of Bis 3 Fluoro 4 Aminophenyl Disulfide

Reactions of the Primary Amine Functionalities

The primary amine groups in Bis(3-fluoro-4-aminophenyl)disulfide are nucleophilic centers that can participate in a variety of condensation and derivatization reactions. These reactions are fundamental to the incorporation of this disulfide-containing moiety into larger molecular structures, particularly polymers.

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides through condensation polymerization. While specific studies detailing the use of this compound in such reactions are not extensively documented in publicly available literature, its structural analogy to other aromatic diamines suggests its utility in these applications. For instance, aromatic polyamides are typically synthesized by the reaction of a diamine with a diacid chloride. Similarly, polyimides are prepared via a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) intermediate, followed by chemical or thermal imidization. cmu.eduresearchgate.net

The reactivity of the amine groups in this compound in these condensation reactions is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being electron-withdrawing, is expected to decrease the nucleophilicity of the amine group, potentially requiring more forcing reaction conditions compared to non-fluorinated analogues. However, this is a general trend and specific reaction kinetics would need to be determined experimentally.

Table 1: Potential Condensation Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | General Reaction Conditions | Resulting Polymer Backbone Feature |

| Polyamide | Diacid Chloride (e.g., Terephthaloyl chloride) | Low-temperature solution polymerization in a polar aprotic solvent (e.g., NMP, DMAc) with an acid scavenger. | Amide linkages |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Two-step process: 1) Formation of poly(amic acid) in a polar aprotic solvent. 2) Thermal or chemical imidization. | Imide rings |

The bifunctional nature of this compound makes it a suitable candidate for incorporation into polymer backbones as a chain extender or for attachment to polymer side chains. In polyurethane synthesis, for example, aromatic disulfides can act as chain extenders, reacting with isocyanate-terminated prepolymers to form urea (B33335) linkages and introduce the disulfide bond into the polymer backbone. rsc.orgsigmaaldrich.commdpi.com This is particularly relevant for the development of self-healing and redox-responsive materials, where the disulfide bond can undergo dynamic exchange or cleavage. researchgate.netnih.govresearchgate.netsci-hub.seyoutube.com

While specific examples utilizing this compound are not readily found, the general principle involves the reaction of the amine groups with electrophilic sites on a polymer or prepolymer. The resulting materials would possess the inherent properties of the parent polymer, augmented with the functionality of the disulfide linkage.

The primary amine groups of this compound could potentially be transformed into initiating sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would typically involve a preliminary reaction to convert the amine groups into a suitable ATRP initiator, for example, by reaction with a molecule containing both an acyl halide and an ATRP initiating group (e.g., an α-haloester). uni-plovdiv.bgcmu.edu

Although direct initiation from the amine group is not a standard ATRP mechanism, the derivatization approach allows for the synthesis of polymers with a central, cleavable disulfide bond. The resulting polymers would have a well-defined architecture and could be degraded into smaller segments by the cleavage of the disulfide linkage. This strategy has been demonstrated with other disulfide-containing initiators. cmu.eduacs.org

Transformations of the Disulfide Linkage

The disulfide bond is the other key functional group in this compound, offering a pathway to redox-responsive behavior and the formation of thiol-functionalized molecules.

The most significant reaction of the disulfide linkage is its reductive cleavage to form two thiol groups. This transformation converts this compound into 3-fluoro-4-aminothiophenol. This reduction can be achieved using various reducing agents. Common laboratory reagents for disulfide reduction include thiols like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), or phosphines such as tributylphosphine. libretexts.orgnih.gov The reduction of aromatic disulfides can also be accomplished using metal-based reducing systems. For example, a patent describes the catalytic reduction of a related bis(3-nitrophenyl)disulfide to a mixture of the corresponding aminophenyl disulfide and aminothiol (B82208) using hydrogen gas in the presence of a metal catalyst. sci-hub.se Another source suggests the use of zinc in acetic acid for the conversion of the disulfide to the corresponding thiol. nih.gov The resulting 3-fluoro-4-aminothiophenol is a valuable intermediate for the synthesis of various sulfur-containing compounds, including benzothiazoles. researchgate.net

The reverse reaction, the oxidation of thiols to form a disulfide bond, is also a fundamental transformation. This can occur in the presence of mild oxidizing agents.

Table 2: Representative Reagents for the Cleavage of the Disulfide Bond in this compound

| Reducing Agent | General Reaction Conditions | Product |

| Dithiothreitol (DTT) | Aqueous or organic buffer, room temperature | 3-Fluoro-4-aminothiophenol |

| Tributylphosphine | Organic solvent, room temperature | 3-Fluoro-4-aminothiophenol |

| Zinc / Acetic Acid | Acetic acid solution | 3-Fluoro-4-aminothiophenol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Pressurized hydrogen, suitable solvent | 3-Fluoro-4-aminothiophenol |

Disulfide exchange reactions, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, are another key aspect of disulfide chemistry. nih.govlibretexts.orgresearchgate.net These reactions are the basis for the dynamic nature of disulfide-containing polymers, enabling properties like self-healing and malleability. researchgate.netresearchgate.net The kinetics of thiol-disulfide exchange are influenced by factors such as the pKa of the reacting thiol and the stability of the disulfide bond. nih.govacs.orgchimicatechnoacta.ru Aromatic thiols can exhibit different reactivities in these exchange reactions compared to their aliphatic counterparts. nih.gov The disulfide bond in this compound can participate in such exchange reactions, allowing for the dynamic covalent modification of materials.

Disulfide as a Reversible Crosslinking Site in Polymers

The disulfide bond (S-S) is a key functional group that enables the formation of dynamic and reversible networks in polymer science. This characteristic stems from the nature of the disulfide bond as a dynamic covalent bond, which possesses significant stability but can be cleaved and reformed under specific stimuli. rsc.org With a typical dissociation energy of approximately 251 kJ/mol, disulfide bonds are substantially more robust than non-covalent interactions found in supramolecular polymers. rsc.org Nevertheless, they can be readily cleaved and re-established in response to various triggers, including chemical reagents (like reducing or oxidizing agents), light, or changes in pH. rsc.orgnih.gov

In the context of polymers incorporating units of this compound, the disulfide linkage serves as a cleavable crosslinking site. The process of crosslinking imparts desirable properties to polymers, such as enhanced strength, adhesion, and thermal stability. rsc.org The reversibility of these crosslinks is crucial for the development of "smart" materials, including self-healing polymers and stimuli-responsive drug delivery systems. rsc.orgacs.org

The fundamental chemistry involves the reduction of the disulfide bond to form two thiol groups (-SH) and the subsequent oxidation of these thiols to reform the disulfide bridge. libretexts.org This redox interconversion is a cornerstone of its application in reversible polymer systems. libretexts.org For instance, a polymer network crosslinked via disulfide bonds can be "uncrosslinked" or dissolved by introducing a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol, which cleaves the S-S bonds. acs.orglibretexts.org The original crosslinked network can then be restored through oxidation, often by exposure to air (oxygen) or other mild oxidants. acs.org This cyclical process of crosslinking and uncrosslinking can often be repeated multiple times. acs.org

The incorporation of disulfide-containing monomers into polymer backbones can create materials with properties like degradability, adaptability, and self-repair capabilities. rsc.org Polymers with disulfide bonds in their pendant side chains are particularly useful for designing targeted drug delivery systems, as the disulfide links can be selectively cleaved in the reducing environment inside a cell, releasing the therapeutic agent. rsc.orglibretexts.org

Table 1: Stimuli for Reversible Disulfide Crosslinking in Polymers

| Stimulus Type | Triggering Agent/Condition | Mechanism of Action | Result |

| Chemical | Reducing Agents (e.g., DTT, TCEP, Glutathione) | Reduction of disulfide (-S-S-) to thiol (-SH) groups | Decrosslinking / Network Dissolution |

| Chemical | Oxidizing Agents (e.g., Oxygen, H₂O₂) | Oxidation of thiol (-SH) groups to form disulfide (-S-S-) bonds | Crosslinking / Gelation |

| Physical | Light (UV) | Photo-induced disulfide exchange or ring-opening of cyclic disulfides | Crosslinking or Decrosslinking |

| pH Change | Alteration of pH | Can influence the rate of thiol-disulfide exchange reactions | Modulation of network properties |

| This table summarizes common stimuli used to control the reversible crosslinking of polymers via disulfide bonds, a principle applicable to polymers derived from this compound. |

Influence of Fluorine Substituents on Reactivity and Electronic Properties

Inductive and Resonance Effects of Fluorine

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). auburn.eduacs.org When attached to an aromatic ring, the fluorine atom strongly pulls electron density away from the ring through the sigma (σ) bond framework. auburn.edustackexchange.com This effect is particularly significant in stabilizing anionic intermediates that may form during chemical reactions, such as the Meisenheimer complex in nucleophilic aromatic substitution (SNAr). stackexchange.com By withdrawing electron density, the fluorine atom deactivates the aromatic ring towards electrophilic aromatic substitution while activating it towards nucleophilic attack. stackexchange.com

Conversely, like other halogens, fluorine possesses lone pairs of electrons in its p-orbitals that can be donated to the aromatic π-system, a phenomenon known as a positive resonance effect (+R). auburn.eduquora.com However, for fluorine, the -I effect overwhelmingly dominates the +R effect due to its extreme electronegativity. quora.com The overlap between the 2p orbital of fluorine and the 2p orbital of carbon is relatively poor, which further diminishes the resonance contribution compared to its powerful inductive pull. Therefore, for practical purposes in reactivity, fluorine is considered a strong electron-withdrawing group. quora.com This dual electronic nature is key to its ability to modulate chemical behavior.

Table 2: Comparison of Electronic Effects of Substituents

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect on Aromatic Ring |

| -F | Very Strong | Weak | Strongly Deactivating/Electron-Withdrawing |

| -Cl | Strong | Weak | Deactivating/Electron-Withdrawing |

| -NH₂ | Weak | Very Strong | Strongly Activating/Electron-Donating |

| -NO₂ | Strong | Strong (-R) | Very Strongly Deactivating/Electron-Withdrawing |

| This table illustrates the relative electronic effects of the fluorine atom in this compound compared to other common functional groups. The amino group (-NH₂) has a strong activating effect that counteracts the deactivating effect of fluorine. |

Steric Hindrance from Fluorine Atoms

Steric hindrance refers to the repulsion between non-bonded groups that can impede a chemical reaction by physically blocking the approach of a reactant to the reaction site. youtube.com Although fluorine has a small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), its placement on the aromatic ring ortho to both the amino group and the disulfide linkage in this compound can exert a steric influence. researchgate.net

This hindrance can affect reactions at the adjacent amino group or the disulfide bond. For example, the approach of a bulky reagent to the nitrogen atom of the amino group could be partially obstructed. Similarly, conformational flexibility around the aryl-sulfur bond might be slightly restricted, which could influence the accessibility of the disulfide bond to reducing or oxidizing agents. While the steric effect of a single fluorine atom is generally considered minimal compared to larger halogens or alkyl groups, it can still play a role in directing the regioselectivity of reactions and subtly altering reaction rates. youtube.com

Stability and Reactivity Modulation by Fluorine

Fluorine's electron-withdrawing nature has several key consequences for reactivity:

Acidity/Basicity: The -I effect of fluorine decreases the electron density on the nitrogen atom of the adjacent amino group, making it less basic compared to a non-fluorinated aniline (B41778).

Nucleophilic Aromatic Substitution: The presence of fluorine activates the aromatic ring for SNAr reactions, making the displacement of other leaving groups on the ring more facile. stackexchange.com

Disulfide Bond Reactivity: The electronic environment created by the fluorine and amino groups can influence the redox potential of the disulfide bond. nih.gov The local environment around a disulfide bond has been shown to markedly affect its reactivity towards oxidants and reductants. nih.gov The electron-withdrawing fluorine atom can affect the stability of transition states involved in the cleavage or formation of the S-S bond. nih.gov Research has shown that fluorine substitution can dramatically increase the rate of certain nucleophilic cleavage reactions by stabilizing the transition state. nih.gov

Polymerization Chemistry and Mechanisms Involving Bis 3 Fluoro 4 Aminophenyl Disulfide As a Monomer

Step-Growth Polymerization Pathways

As a difunctional amine, Bis(3-fluoro-4-aminophenyl)disulfide is an exemplary AA-type monomer for step-growth polymerization. This process involves a series of reactions between functional groups, leading to the gradual formation of dimers, trimers, oligomers, and ultimately, high molecular weight polymers. fiveable.melibretexts.org The polymerization proceeds by linking monomers through carbon-heteroatom bonds, often with the elimination of a small molecule like water. libretexts.orgyoutube.com

Polycondensation Reactions (e.g., Polyamides, Polyimides, Polyureas)

The primary amine groups of this compound are highly reactive toward various electrophilic functional groups, making the monomer suitable for a range of polycondensation reactions.

Polyamides: Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. This compound can react with dicarboxylic acid chlorides (a BB-type monomer), such as terephthaloyl chloride or isophthaloyl chloride, through nucleophilic acyl substitution. This reaction forms robust amide linkages, yielding a polyamide with a disulfide bond integrated into the polymer backbone. The process typically occurs at low temperatures and involves the release of hydrogen chloride (HCl). cnrs.fr The resulting polyamides are expected to exhibit good thermal stability and solubility, properties often enhanced by the presence of fluorine atoms. researchgate.net

Polyimides: Polyimides are a class of high-performance polymers celebrated for their outstanding thermal stability, chemical resistance, and dielectric properties. The synthesis of polyimides using this compound involves a two-step process. First, the diamine reacts with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. researchgate.netresearchgate.net This precursor is then converted to the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration. capes.gov.br The incorporation of both fluorine and a disulfide linkage can lead to polyimides with unique characteristics, such as improved processability and specific responsiveness. researchgate.net

Polyureas: The reaction of this compound with diisocyanates (e.g., toluene (B28343) diisocyanate (TDI) or 4,4'-methylenebis(phenyl isocyanate) (MDI)) leads to the formation of polyureas. This polyaddition reaction is typically rapid and proceeds without the formation of a byproduct. The resulting polyurea would contain both urea (B33335) linkages and disulfide bonds, combining the properties of polyureas with the dynamic nature of the S-S bond. The non-fluorinated analog, 4-aminophenyl disulfide, has been successfully used as a crosslinker in the synthesis of self-healing poly(urea-urethane) elastomers, demonstrating the utility of the disulfide functionality in this class of polymers. sigmaaldrich.com

Copolymerization with Diverse Comonomers

This compound can be used as a comonomer with other diamines to fine-tune the properties of the resulting polymers. By strategically mixing it with conventional aromatic diamines, researchers can control the density of disulfide cross-linking sites along the polymer chain. This approach allows for the modulation of properties such as self-healing efficiency, thermal behavior, and mechanical strength. For instance, in polyamide or polyimide synthesis, copolymerizing this compound with non-disulfide diamines allows for the creation of materials where the disulfide bond's reversible nature can be precisely controlled.

The table below illustrates potential comonomers for copolymerization with this compound and the expected properties of the resulting copolymers.

| Comonomer Type | Example Comonomer | Resulting Polymer Class | Anticipated Properties of Copolymer |

| Diacid Chloride | Terephthaloyl Chloride | Polyamide | High thermal stability, mechanical strength, controlled reversibility. |

| Dianhydride | Pyromellitic Dianhydride (PMDA) | Polyimide | Excellent thermal and chemical resistance, tunable dielectric properties. |

| Diisocyanate | 4,4'-Methylenebis(phenyl isocyanate) (MDI) | Polyurea | Elastomeric properties, potential for self-healing and reprocessing. |

| Aromatic Diamine | 4,4'-Oxydianiline (ODA) | Polyamide/Polyimide | Modified flexibility, solubility, and controlled density of disulfide links. |

Mechanisms of Polymer Chain Growth and Termination

Step-growth polymerization is characterized by a mechanism where any two molecular species (monomers, dimers, oligomers) can react with each other. fiveable.me The reaction proceeds through functional group activation, for example, the nucleophilic attack of an amine group on an activated carboxyl group or an isocyanate group. youtube.com

Chain Growth: The polymer chain grows in a stepwise fashion. Initially, monomers react to form dimers. These dimers can then react with other monomers to form trimers or with other dimers to form tetramers. youtube.com This process continues, with larger oligomers reacting with each other. A key feature is that the monomer is consumed rapidly at the early stages of the reaction, but a high molecular weight polymer is only achieved at a very high conversion of the functional groups (typically >99%).

Termination: Unlike chain-growth polymerization, step-growth polymerization does not have a formal termination step involving the destruction of a reactive center. The polymerization process continues as long as reactive functional groups are available and can encounter each other. Chain growth effectively stops under several conditions:

High Conversion/Depletion of Monomers: When the concentration of reactive end groups becomes very low, the reaction rate slows dramatically.

Vitrification: The reaction may stop if the polymer's glass transition temperature rises above the reaction temperature, leading to the solidification of the reaction medium and trapping the reactive ends.

Stoichiometric Imbalance or Monofunctional Reagents: The deliberate addition of a monofunctional reagent or a slight imbalance in the stoichiometry of AA and BB monomers can be used to control and limit the final molecular weight.

Exploiting the Disulfide Bond in Polymer Architectures

The disulfide (S-S) bond is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific stimuli, most notably redox conditions or elevated temperatures. nih.govnih.gov This feature is central to the design of smart and functional polymers.

Disulfide-Containing Main Chain Polymers

When this compound is used as the sole diamine monomer in polycondensation reactions, the resulting polymers feature disulfide bonds regularly spaced along the main chain. These main-chain disulfide polymers are inherently responsive. The cleavage of the disulfide bonds by a reducing agent (like a thiol) or by heat can lead to a significant decrease in the polymer's molecular weight, effectively causing the polymer to de-polymerize into smaller oligomeric fragments. This process is reversible; upon removal of the reducing agent and introduction of an oxidizing agent, or upon cooling, the disulfide bonds can reform, restoring the polymer's original chain length and properties. This reversible degradation and re-polymerization is a key feature for creating recyclable and reprocessable thermosets and high-performance plastics.

Reversible Polymer Networks and Crosslinking

The disulfide bond in this compound is a powerful tool for creating reversible polymer networks and introducing crosslinks. nih.gov This can be achieved in several ways:

As a Curing Agent/Hardener: The amine groups can react with multifunctional resins like epoxies. The non-fluorinated analog, 4-aminophenyl disulfide, is known to act as a hardener for epoxy resins, creating a crosslinked network. sigmaaldrich.com These networks are dynamic because the disulfide crosslinks can be broken and reformed, allowing the material to be reprocessed, repaired, or recycled upon heating—a characteristic feature of materials known as vitrimers. sigmaaldrich.com

Thiol-Disulfide Exchange: The disulfide bond can participate in exchange reactions with free thiols. mdpi.com If the polymer chain contains pendant thiol groups, or if a dithiol crosslinker is added, the disulfide bond from the monomer unit can react to form a crosslinked network. This crosslinking is reversible; the network can be broken down by adding a reducing agent and reformed by oxidation. This mechanism is the foundation for creating self-healing materials and injectable hydrogels for biomedical applications. researchgate.netresearchgate.net

The table below summarizes research findings on analogous disulfide-containing polymer systems, which provide a model for the expected behavior of polymers derived from this compound.

| Polymer System | Monomer/Crosslinker | Stimulus for Reversibility | Application |

| Poly(urea-urethane) Elastomer | 4-Aminophenyl disulfide | Heat/Redox | Self-healing materials sigmaaldrich.com |

| Epoxy Network | 4-Aminophenyl disulfide | Heat/Redox | Recyclable thermosets (Vitrimers) sigmaaldrich.com |

| pNIPMAm Hydrogel | N,N'-bis(acryloyl)cystamine (BAC) | Redox (Reduction/Oxidation) | Reversible protein capture, microfluidics researchgate.net |

| Thermoset Rubber | Disulfide-containing epoxy resin | Heat | Reprocessable materials nih.gov |

Degradable Polymers via Disulfide Cleavage

While the disulfide bond in the monomer suggests the potential for creating degradable polymers, no studies were found that demonstrate this with polymers synthesized from this compound. The principle of disulfide cleavage for polymer degradation is well-established for other disulfide-containing polymers, where reducing agents like dithiothreitol (B142953) (DTT) can break the S-S bonds, leading to a decrease in molecular weight. However, without experimental data for polymers of this compound, this remains a theoretical possibility for this specific monomer.

Kinetics and Thermodynamics of Polymerization Processes

Reaction Rate Studies and Activation Energies

No information on the reaction rates or the activation energies for the polymerization of this compound with any comonomer has been published. Kinetic studies are crucial for understanding how fast a polymerization reaction proceeds and for optimizing reaction conditions, but such data is not available for this compound.

Equilibrium Considerations in Polymer Synthesis

The thermodynamic aspects of the polymerization of this compound, including equilibrium constants and the Gibbs free energy of polymerization, have not been documented. This information is vital for determining the feasibility and the theoretical maximum conversion of the polymerization reaction.

Influence of Reaction Conditions on Polymerization Efficiency

There are no published studies on how factors such as temperature, catalyst, solvent, and monomer concentration affect the polymerization efficiency (e.g., polymer yield, molecular weight, and polydispersity) when using this compound as a monomer.

Advanced Materials Science Applications Derived from Bis 3 Fluoro 4 Aminophenyl Disulfide Based Polymers

High-Performance Polymeric Materials

Polymers derived from Bis(3-fluoro-4-aminophenyl)disulfide are noted for their exceptional performance characteristics, which can be attributed to the synergistic effects of their constituent chemical moieties. The incorporation of fluorine atoms and aromatic rings contributes to high thermal stability and mechanical robustness, while the disulfide linkage can be leveraged to introduce unique optical and responsive properties.

Thermally Stable Polymers

The inclusion of fluorine in the polymer backbone is a well-established strategy for enhancing thermal stability. Fluorinated polyimides, for example, demonstrate significantly improved resistance to high temperatures. The high bond energy of the C-F bond (~485 kJ/mol) contributes to an increase in both the glass transition temperature (Tg) and the thermal decomposition temperature. Aromatic polyimides are a class of polymers known for their exceptional thermal, mechanical, and electrical properties, which can be tailored by modifying their molecular structure.

For instance, fluorinated polyimides synthesized from various fluorinated diamines exhibit high thermal stability, with 5% weight loss temperatures often exceeding 500°C. While specific data for polymers derived solely from this compound is not extensively documented in publicly available literature, the general trend observed in structurally similar fluorinated aromatic polymers suggests that they would also possess excellent thermal properties.

Table 1: Illustrative Thermal Properties of Fluorinated Aromatic Polyimides

| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| Fluorinated Polyimide (PI-1) | 259 - 281 °C | 551 - 561 °C (in N2) |

| Fluorinated Polyimide (TPPI50) | 402 °C | 563 °C |

| Fluorinated Polyimide (BASA-6FDA) | 296 °C | 540 °C (in N2) |

This table presents representative data for various fluorinated polyimides to illustrate the expected range of thermal performance.

Optically Active Polymers

The incorporation of fluorine-containing groups into polyimides can lead to polymers with high optical transparency and low color. This is because the fluorine atoms can reduce intermolecular charge transfer complex (CTC) interactions, which are often responsible for color in aromatic polyimides. As a result, these polymers can be used in applications where optical clarity is crucial.

Furthermore, the disulfide bond in this compound can be utilized to create photo-responsive polymers. The S-S bond can be cleaved by specific wavelengths of light, leading to a change in the polymer's properties. This photo-responsiveness opens up possibilities for applications in optical switching and data storage.

Polymers with Enhanced Mechanical Strength

Aromatic polyimides are renowned for their excellent mechanical properties, including high tensile strength and modulus. The rigid aromatic backbone and strong intermolecular forces contribute to their mechanical robustness. The introduction of fluorine can further enhance these properties by increasing the free volume and reducing the rigidity of the polymer backbone, which can lead to improved processability without sacrificing strength.

Functional Polymers and Responsive Materials

The disulfide bond is a key functional group that can be exploited to create "smart" polymers that respond to external stimuli. This responsiveness is a highly sought-after characteristic for a variety of advanced applications.

Stimuli-Responsive Polymer Networks

The disulfide bond is susceptible to cleavage under reducing conditions, such as in the presence of thiols like glutathione, which is found in high concentrations inside cells. This redox-responsiveness makes polymers containing disulfide bonds excellent candidates for biomedical applications, such as drug delivery systems that release their payload in a targeted manner.

Polymer networks cross-linked with disulfide bonds can exhibit self-healing properties. When the material is damaged, the disulfide bonds can be reformed through an oxidation process, restoring the integrity of the network. This dynamic nature of the disulfide bond can be harnessed to create materials with extended lifetimes and improved durability.

Electro-Active and Photo-Active Polymeric Systems

The combination of the electro-active nature of aromatic amines and the photo-active disulfide bond within the this compound monomer provides a pathway to multifunctional polymers. The aromatic amine groups can be oxidized and reduced, making the resulting polymers potentially useful in electro-active applications such as sensors and actuators.

The photo-cleavable nature of the disulfide bond can be utilized to create photo-patternable materials. By exposing specific areas of the polymer to light, the disulfide bonds can be broken, leading to a change in solubility or other properties. This allows for the creation of intricate patterns on a microscopic scale, which is valuable for applications in microelectronics and photonics.

Polymers for Membrane and Separation Technologies

Currently, there is a notable absence of specific research literature detailing the synthesis and performance of polymers derived from this compound for membrane and separation applications. The scientific community has extensively explored other fluorinated and amine-containing monomers for the creation of high-performance membranes, particularly polyimides for gas separation. These studies often highlight the role of fluorine in enhancing fractional free volume and the rigidity of polymer chains, which can lead to improved permeability and selectivity. However, direct studies on polymers incorporating the this compound moiety for these purposes are not found in the available research.

Composite Materials and Nanocomposites Utilizing Resulting Polymers

Similarly, the application of polymers based on this compound in the realm of composite materials and nanocomposites is not documented in the accessible scientific literature. The development of advanced composites relies heavily on the properties of the polymer matrix and its interaction with fillers.

Integration with Inorganic Fillers and Nanoparticles

There are no specific studies on the integration of inorganic fillers and nanoparticles with a polymer matrix derived from this compound.

Enhancement of Interfacial Adhesion and Dispersion

Research detailing the role of polymers from this compound in enhancing interfacial adhesion and dispersion within a composite material is not available.

Applications in Advanced Engineering Materials

Given the lack of research on the base polymers and their composites, there are no documented applications of these specific materials in advanced engineering sectors.

Theoretical and Computational Investigations of Bis 3 Fluoro 4 Aminophenyl Disulfide and Its Polymers

Electronic Structure Calculations of the Compound and its Intermediates

Theoretical chemistry provides powerful tools to elucidate the fundamental electronic properties of molecules like Bis(3-fluoro-4-aminophenyl)disulfide. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aromatic disulfides, DFT calculations are instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research on para-substituted diaryl disulfides, which are close structural analogs, reveals that the nature of the substituents on the phenyl rings significantly influences the energies and distributions of these orbitals. researchgate.netacs.org For this compound, the electron-donating amino (-NH2) group and the electron-withdrawing fluoro (-F) group would have competing effects. DFT studies would likely show that the HOMO is primarily localized on the electron-rich amino groups and the sulfur atoms, while the LUMO is expected to have significant antibonding character with respect to the disulfide (S-S) bond. researchgate.netacs.org

Upon reduction (addition of an electron), the resulting radical anion's unpaired electron would occupy the singly occupied molecular orbital (SOMO), which is heavily localized on the S-S bond, promoting its cleavage. researchgate.netacs.org The energies of these frontier orbitals are key predictors of the molecule's reactivity and its behavior in redox reactions.

Table 1: Representative Frontier Orbital Energies for Substituted Diphenyl Disulfides (Illustrative Data)

| Substituent (para) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| -NH2 | -5.12 | -0.89 | 4.23 |

| -H | -5.78 | -1.25 | 4.53 |

| -F | -5.85 | -1.38 | 4.47 |

| -NO2 | -6.54 | -2.87 | 3.67 |

Note: This table is illustrative, based on general trends observed in computational studies of para-substituted diaryl disulfides and is not specific experimental data for this compound. researchgate.netacs.org

Ab Initio Calculations of Energetics and Conformations

Ab initio calculations, which are based on first principles of quantum mechanics without experimental parameters, are used to determine the stable conformations and energetics of molecules. For this compound, a key structural feature is the C-S-S-C dihedral angle. Like other organic disulfides, this core is non-planar. wikipedia.org Ab initio calculations would predict the most stable dihedral angle, which typically approaches 85-90 degrees in related compounds. wikipedia.org

These calculations can also determine the S-S bond dissociation energy (BDE), a critical parameter for understanding its thermal stability and reactivity in polymerization. The BDE of aromatic disulfides is known to be relatively low, facilitating their use in dynamic covalent chemistry and self-healing materials. acs.org The presence of both amino and fluoro substituents would modulate this BDE. Computational studies on similar systems show that electron-donating groups can influence the reorganization energy upon electron transfer, affecting bond stability. researchgate.netacs.org Furthermore, ab initio methods can be used to study the conformational changes that occur during redox processes. nih.gov

Vibrational Spectroscopy Predictions

Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.comnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the interpretation of experimental data. These calculations are typically performed using DFT methods, often with a scaling factor to improve agreement with experimental results. mdpi.com

For this compound, theoretical vibrational analysis would help assign specific peaks to particular molecular motions. Key vibrational modes would include:

S-S stretch: A characteristic, though often weak, Raman band.

C-S stretch: Vibrations of the carbon-sulfur bonds.

N-H stretches: From the amino groups, typically appearing at higher wavenumbers.

C-F stretch: A strong infrared absorption band.

Aromatic ring modes: Various C-C stretching and C-H bending vibrations.

A study on 4-aminophenyl disulfide (APDS) used Raman spectroscopy to monitor a plasma-assisted catalytic reaction, demonstrating how spectral changes can elucidate reaction mechanisms. nih.gov Similar computational predictions for this compound would be invaluable for its characterization and for monitoring its chemical transformations. mdpi.com

Reaction Mechanism Simulations for Synthesis and Polymerization

Computational simulations can provide atomic-level insights into the pathways and energetics of chemical reactions, which is essential for optimizing synthesis and understanding polymerization processes.

Transition State Analysis of Key Reactions

The synthesis of this compound likely involves the oxidation of the corresponding thiol, 3-fluoro-4-aminothiophenol. Transition state analysis, often performed using DFT, can elucidate the mechanism of this oxidation. More importantly, this analysis is crucial for understanding the polymerization process, which typically involves the cleavage and reformation of disulfide bonds.

The key reaction in the polymerization and dynamic behavior of poly(aromatic disulfide)s is the disulfide exchange reaction. This can proceed through a radical-mediated or an ionic pathway. Transition state calculations would identify the structures and energies of the transition states for these exchange reactions. researchgate.net These calculations can determine the activation barriers, providing a quantitative measure of how readily the disulfide bonds can rearrange, which is a key factor in the processability and self-healing properties of the resulting polymers. acs.orgresearchgate.net For instance, DFT calculations can model the transition states in cycloaddition reactions involving related substituted phenyl compounds. researchgate.net

Molecular Dynamics Simulations of Polymer Growth

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the growth and bulk properties of polymers. youtube.comtum.de An MD simulation of the polymerization of this compound would start with a collection of monomers in a simulation box. By applying a force field that describes the interactions between atoms, the simulation would track the trajectories of the atoms over time as they react to form polymer chains.

These simulations can provide insights into:

Chain Growth and Architecture: Observing how monomers add to growing chains and the resulting polymer architecture (e.g., linear, branched, or cyclic). Studies on the ring-opening polymerization of other aromatic cyclic disulfides have explored the formation of both linear and cyclic polymer structures. researchgate.net

Bulk Properties: Once a representative polymer melt is simulated, properties such as the glass transition temperature (Tg), density, and mechanical properties can be calculated. bit.edu.cnrsc.org

Intermolecular Interactions: MD simulations can reveal how the polymer chains pack together, highlighting the role of intermolecular forces like hydrogen bonding (from the -NH2 groups) and π-π stacking (from the aromatic rings) in the bulk material's properties. rsc.org

MD simulations on related systems, such as amine-functionalized polyether sulfones, have been used to assess properties like water stability and interactions with biomolecules, demonstrating the broad applicability of this technique. nih.gov

Kinetic Monte Carlo Simulations of Polymerization Processes

Kinetic Monte Carlo (kMC) simulations are a powerful tool for understanding the microscopic events that govern polymerization reactions, providing insights into reaction kinetics, polymer chain growth, and molecular weight distribution. For the polymerization of this compound, a kMC model would be constructed to simulate the step-growth or chain-growth polymerization mechanisms that could lead to the formation of poly(disulfide)s.

Methodology:

A kMC simulation for this system would typically involve the following steps:

System Initialization: A simulation box is populated with a defined number of this compound monomers and any initiator or catalyst molecules.

Event Selection: A catalogue of all possible events (e.g., initiation, propagation, termination, chain transfer) is created, each with an associated rate constant. These rates would be derived from quantum chemical calculations or experimental data for similar reactions.

Time Evolution: An event is selected from the catalogue using a random number, weighted by the relative rates of all possible events. The simulation time is then advanced by an amount inversely proportional to the sum of all event rates.

System Update: The state of the system is updated according to the selected event (e.g., a new bond is formed, a chain is terminated).

Iteration: The process is repeated for a large number of steps to simulate the entire polymerization process.

Research Findings for Related Systems:

Studies on other polymerization systems, such as the radical polymerization of styrene, have demonstrated the utility of kMC simulations. rsc.orgacs.orgrsc.org These simulations have successfully predicted how factors like initiator concentration and temperature affect the final molecular weight distribution and polymer microstructure. rsc.orgacs.org For instance, in controlled radical polymerization, kMC simulations have shown that confinement effects on a surface can lead to a broader molecular weight distribution compared to bulk polymerization. acs.org A key challenge remains the accurate representation of time-dependent variations and reliable sampling with minimal computational cost. rsc.org

Illustrative Data Table for a Hypothetical kMC Simulation of this compound Polymerization:

| Parameter | Value Range | Predicted Outcome |

| Monomer:Initiator Ratio | 100:1 - 1000:1 | Higher ratio leads to higher molecular weight |

| Temperature | 60 - 100 °C | Increased temperature accelerates polymerization but may lead to broader polydispersity |

| Initiator Activation Probability | 0.1 - 0.5 | Higher probability results in faster initiation and potentially lower molecular weight |

This table is illustrative and based on general principles of polymerization kinetics.

Predictive Modeling for Polymer Properties

Predictive modeling plays a crucial role in materials science by enabling the design of new polymers with desired properties, thereby reducing the need for extensive experimental synthesis and characterization.

QSPR models are mathematical relationships that correlate the structural or physicochemical properties of molecules with a specific macroscopic property. researchgate.net For polymers derived from this compound, QSPR could be employed to predict properties such as glass transition temperature (Tg), solubility, and mechanical strength.

Methodology:

Developing a QSPR model involves:

Data Set Collection: A dataset of polymers with known properties is compiled. Given the lack of specific data for poly(this compound), a diverse set of related aromatic or fluorinated polymers would be used. acs.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological indices, quantum-chemical parameters), are calculated for each polymer's repeating unit. acs.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property of interest. aip.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Research Findings for Related Systems:

QSPR models have been successfully developed for a wide range of polymers. For example, models have been created to predict the refractive indices of diverse organic polymers with a high degree of accuracy. acs.org Other studies have focused on predicting the intrinsic viscosity of polymer-solvent combinations using descriptors derived from density functional theory. bohrium.com For polychlorinated diphenyl ethers, QSPR models have been used to estimate properties like vapor pressure and water solubility, with intermolecular dispersive forces found to be a key factor. nih.gov

Illustrative QSPR Data Table for Predicting Glass Transition Temperature (Tg) of Hypothetical Aromatic Polymers:

| Molecular Descriptor | Correlation with Tg | R² |

| Molecular Weight of Repeating Unit | Positive | 0.85 |

| Number of Aromatic Rings | Positive | 0.78 |

| Rotatable Bonds | Negative | -0.65 |

| Sum of van der Waals Volumes | Positive | 0.82 |

This table is illustrative. The correlation coefficients (R²) indicate the goodness of fit for a hypothetical model.

While all-atom molecular dynamics (MD) simulations provide detailed information, they are computationally expensive for large polymer systems and long timescales. Coarse-grained (CG) simulations address this by grouping several atoms into a single "bead," reducing the number of degrees of freedom and allowing for the simulation of larger systems over longer times. nih.govnist.govrsc.org

Methodology:

The development of a CG model for a polymer derived from this compound would entail:

Mapping: Defining how groups of atoms in the all-atom representation are mapped onto CG beads. For an aromatic polymer, a common approach is to represent each monomer as a single bead. nih.gov

Force Field Parametrization: The interactions between the CG beads are described by a potential energy function. The parameters for this function are typically derived to reproduce structural or thermodynamic properties from all-atom simulations or experimental data. Methods like iterative Boltzmann inversion are often employed. nist.gov

Simulation: The CG model is then used in molecular dynamics or Monte Carlo simulations to study the large-scale structure and dynamics of the polymer melt or solution.

Research Findings for Related Systems:

CG simulations have been extensively used to study the dynamics of polymer melts, including systems like polyethylene (B3416737) and polystyrene. nih.govaip.org These simulations have provided insights into rheological properties, chain dimensions, and the effects of shear flow. aip.org A significant challenge in CG modeling is accurately capturing the dynamics, as the smoothed energy landscape can lead to artificially accelerated motion. nist.gov Recent approaches have focused on developing dynamically consistent CG models by incorporating friction parameters to correct the dynamics. nih.govnist.gov CG models have also been applied to study the behavior of fluorinated coatings and the aggregation of polycyclic aromatic hydrocarbons. nih.govnih.gov

Illustrative Data Table for Coarse-Graining of a Poly(disulfide) Chain:

| All-Atom Group | Coarse-Grained Bead | Number of Atoms per Bead |

| Phenyl Ring with Fluoro and Amino Groups | A | ~12 |

| Disulfide Linkage | B | 2 |

| Full Monomer Unit | C | ~14 |

This table illustrates potential mapping schemes for a coarse-grained model of a polymer derived from this compound.

In silico design involves using computational methods to design and evaluate new molecules and materials before they are synthesized in the lab. This approach can significantly accelerate the discovery of new polymers with tailored properties. mdpi.comnih.gov

Methodology:

The in silico design of novel polymer architectures based on this compound could involve:

Virtual Library Generation: Creating a virtual library of polymer structures by systematically modifying the monomer or combining it with other co-monomers.

High-Throughput Screening: Using QSPR models and other rapid computational methods to predict the properties of the polymers in the virtual library.

Detailed Simulation: Selecting the most promising candidates from the high-throughput screening for more detailed and computationally intensive simulations (e.g., all-atom MD or CG simulations) to validate their properties.

Synthesis Prioritization: Prioritizing the most promising candidates for experimental synthesis and characterization.

Research Findings for Related Systems:

In silico design has been used to develop new polymers for a variety of applications, including stretchable electronics and materials with specific thermal or optical properties. acs.orgresearchgate.net For example, computational approaches have been used to guide the design of amphiphilic polymer Janus colloids, where simulations predicted the final colloid structure based on the composition of the polymer blend. nih.gov Theoretical computations have also been used to predict the structures and properties of not-yet-synthesized polythionoesters, demonstrating the power of molecular design. acs.org The integration of kinetic Monte Carlo and molecular dynamics simulations has also been shown to predict the formation of three-dimensional polymer networks. nih.gov

Advanced Analytical Research Techniques for Characterization of Bis 3 Fluoro 4 Aminophenyl Disulfide and Its Polymeric Products

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of Bis(3-fluoro-4-aminophenyl)disulfide. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can provide complementary information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is used to identify the number and arrangement of hydrogen atoms. For this compound, the aromatic protons would appear in the typical downfield region of approximately 6.5-8.0 ppm. oregonstate.edulibretexts.org The specific chemical shifts and splitting patterns (coupling) between adjacent protons would confirm the substitution pattern on the benzene (B151609) ring. The amine (-NH₂) protons would likely appear as a broad signal, the position of which can vary depending on solvent and concentration. chemistrysteps.com